molecular formula C18H24ClN3O2S B2604481 3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1184979-52-9

3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No.: B2604481
CAS No.: 1184979-52-9
M. Wt: 381.92
InChI Key: LAZLRALYUZTTJN-UHFFFAOYSA-N
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Description

3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core linked to a thiazolopyridine moiety, which is further substituted with a butoxy group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the thiazolopyridine core, followed by the introduction of the butoxy group and the benzamide moiety. The final step involves the formation of the hydrochloride salt to enhance solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thiazolopyridine core or the benzamide moiety.

    Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of alkoxy-substituted benzamides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s solubility in aqueous solutions makes it suitable for biological assays and studies.

    Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The thiazolopyridine core may interact with enzymes or receptors, modulating their activity. The butoxy group and benzamide moiety can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyridine derivatives and benzamide analogs. Examples include:

  • 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives
  • N-substituted benzamides with various alkoxy groups

Uniqueness

What sets 3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. The butoxy group enhances its solubility, while the thiazolopyridine core provides a versatile scaffold for further modifications.

Properties

IUPAC Name

3-butoxy-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S.ClH/c1-3-4-10-23-14-7-5-6-13(11-14)17(22)20-18-19-15-8-9-21(2)12-16(15)24-18;/h5-7,11H,3-4,8-10,12H2,1-2H3,(H,19,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZLRALYUZTTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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